molecular formula C18H13N3O3S B2926230 3-methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide CAS No. 941997-91-7

3-methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide

Cat. No.: B2926230
CAS No.: 941997-91-7
M. Wt: 351.38
InChI Key: SJHOAPCCLZICMP-UHFFFAOYSA-N
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Description

3-methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule is built around a 1,3,4-oxadiazole heterocycle, a privileged scaffold widely recognized for its diverse pharmacological potential . The structure is further elaborated with a thiophene ring and a methoxy-naphthamide group, which are common in the design of bioactive molecules. The 1,3,4-oxadiazole core is a thermostable, aromatic ring system known for its weak basicity and ability to act as both a hydrogen bond acceptor and donor, facilitating interactions with biological targets . Compounds featuring this scaffold, particularly when hybridized with other pharmacophores like thiophene, have demonstrated mechanisms of action that include the inhibition of key enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase, which are crucial in cancer cell proliferation . While the specific activity of this compound requires experimental validation, its structural features make it a promising candidate for investigations in oncology and other disease areas. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c1-23-14-10-12-6-3-2-5-11(12)9-13(14)16(22)19-18-21-20-17(24-18)15-7-4-8-25-15/h2-10H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHOAPCCLZICMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide typically involves multiple steps, starting with the preparation of the naphthamide core One common approach is to react 2-naphthoyl chloride with methoxyamine to form the corresponding naphthamide

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: : Substitution reactions can introduce different substituents onto the naphthamide core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide can be used to study the interactions between small molecules and biological targets. It may also serve as a probe to investigate cellular processes.

Medicine

In the medical field, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.

Industry

In industry, this compound can be utilized in the development of new materials and chemicals. Its unique properties may be harnessed for various applications, including coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 3-methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses. Understanding its mechanism of action is crucial for optimizing its use in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Structurally analogous compounds share the 1,3,4-oxadiazole core but vary in substituents and appended functional groups. Key examples include:

Compound ID Structure Features Key Differences Reference
Target Compound 3-Methoxy-naphthamide, thiophene, 1,3,4-oxadiazole Reference standard for comparison
N-Phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)glycine (4) Glycine substituent, thiophene, 1,3,4-oxadiazole Glycine replaces naphthamide; reduced aromatic bulk
1-(5-(3-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)phenyl)thiophen-2-yl)ethanone (5w) 4-Methoxybenzyl, ethanone, thiophene, 1,3,4-oxadiazole Ethanone group instead of amide; benzyl vs. naphthyl aromaticity
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Benzamide, 3-methoxyphenyl, sulfamoyl Benzamide vs. naphthamide; sulfamoyl adds polarity
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Indole-methyl, sulfanyl-acetamide Sulfur linkage; indole substituent enhances π-π stacking

Key Observations:

  • Replacement of the methoxy-naphthamide with glycine () reduces steric hindrance, which may improve solubility but decrease target affinity.
  • Sulfur-containing analogues () introduce additional hydrogen-bonding and polar interactions, influencing enzyme inhibition profiles.

Physicochemical Properties

While direct data for the target compound is unavailable, inferences are drawn from analogues:

Property Target Compound (Inferred) N-Substituted Sulfanyl Acetamide () 4-Methoxybenzyl Derivative ()
Molecular Weight ~380–400 g/mol ~350–450 g/mol ~400–420 g/mol
LogP (Lipophilicity) Moderate (methoxy reduces logP) Higher (sulfanyl groups increase logP) Moderate (methoxy balances logP)
Solubility Low (naphthamide increases hydrophobicity) Moderate (sulfanyl enhances polarity) Low (bulky benzyl group)

Key Observations:

  • The methoxy group in the target compound may marginally improve aqueous solubility compared to non-polar substituents.
  • The naphthamide’s hydrophobicity likely reduces solubility relative to benzamide derivatives ().

Biological Activity

3-Methoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a novel compound that integrates a methoxy group, an oxadiazole ring, and a naphthamide moiety. This unique structure enhances its potential biological activity, particularly in the realms of antimicrobial and anticancer properties. The oxadiazole ring is known for its significant role in various biologically active compounds, contributing to the pharmacological properties of derivatives.

Chemical Structure

The structure of this compound can be summarized as follows:

C16H14N2O3S\text{C}_{16}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

This compound features a thiophen-2-yl substituent that enhances its potential biological activity by allowing interaction with specific molecular targets.

Biological Activity Overview

Research indicates that this compound may influence pathways associated with inflammation and cell proliferation. The biological activities associated with this compound include:

  • Antimicrobial Activity : The oxadiazole derivatives are often reported to exhibit significant antimicrobial properties.
  • Anticancer Properties : Studies have demonstrated that compounds containing the oxadiazole moiety can inhibit tumor growth and induce apoptosis in various cancer cell lines.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Interaction studies suggest that this compound may effectively bind to enzymes or receptors involved in disease pathways. Molecular docking studies indicate potential binding affinities that could guide further optimization for enhanced efficacy and reduced toxicity.

Anticancer Evaluation

A study evaluating the anticancer effects of various oxadiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines such as MDA-MB-231 and HT-29. The results showed:

CompoundCell LineIC50 (µM)Apoptosis Induction (%)
3eMDA-MB-2311062.7
3eHT-295057.7

These findings indicate the compound's potential as a cytotoxic agent against breast cancer cells.

Antimicrobial Assessment

In another study focusing on antimicrobial activity, derivatives of the compound were screened against various bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These results support the compound's potential as an antimicrobial agent.

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